Cas no 2361752-62-5 (1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one)

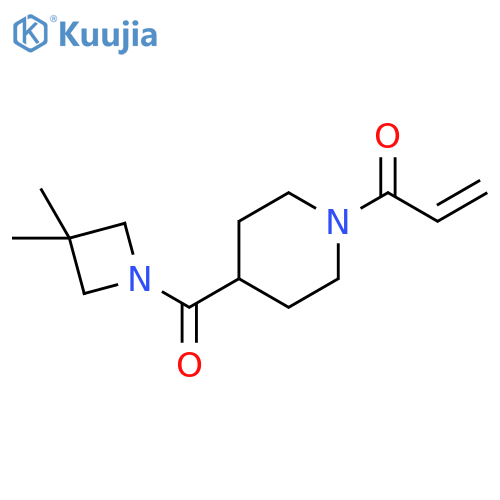

2361752-62-5 structure

商品名:1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one

1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- Z1929450758

- 2361752-62-5

- EN300-26574138

- 1-[4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

- 1-[4-[(3,3-Dimethyl-1-azetidinyl)carbonyl]-1-piperidinyl]-2-propen-1-one

- 1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one

-

- インチ: 1S/C14H22N2O2/c1-4-12(17)15-7-5-11(6-8-15)13(18)16-9-14(2,3)10-16/h4,11H,1,5-10H2,2-3H3

- InChIKey: PJLFLYJFXONZCW-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(C(N2CC(C)(C)C2)=O)CC1)(=O)C=C

計算された属性

- せいみつぶんしりょう: 250.168127949g/mol

- どういたいしつりょう: 250.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 40.6Ų

じっけんとくせい

- 密度みつど: 1.097±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 441.3±34.0 °C(Predicted)

- 酸性度係数(pKa): -0.48±0.40(Predicted)

1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26574138-0.05g |

1-[4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |

2361752-62-5 | 90% | 0.05g |

$246.0 | 2023-09-14 |

1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

2361752-62-5 (1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量